molecular formula C20H18FNO6S B492087 methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate CAS No. 706769-04-2

methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate

Cat. No.: B492087
CAS No.: 706769-04-2
M. Wt: 419.4g/mol
InChI Key: YPMZGKAYKROBBE-UHFFFAOYSA-N
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Description

Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative featuring a methyl ester at position 3, a methyl group at position 2, and a sulfonamide-linked acetamido group at position 5. The sulfonamide moiety is substituted with a 4-fluoro-2-methylphenyl group, which introduces steric and electronic effects critical to its physicochemical and biological properties. This compound is hypothesized to exhibit enhanced metabolic stability and target affinity due to its fluorine atom and methyl substituents.

Properties

IUPAC Name

methyl 5-[acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO6S/c1-11-9-14(21)5-8-18(11)29(25,26)22(13(3)23)15-6-7-17-16(10-15)19(12(2)28-17)20(24)27-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMZGKAYKROBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(N-((4-fluoro-2-methylphenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure, which incorporates both a benzofuran moiety and a sulfonamide functional group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C18H20FN2O5S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{2}\text{O}_{5}\text{S}

This structure includes:

  • A benzofuran core, which is known for various biological activities.
  • A sulfonamide group that contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antitumor Activity : The compound exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the production of reactive oxygen species (ROS) .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzofuran compounds can possess antimicrobial activity. However, specific data on this compound's antimicrobial efficacy is limited and requires further investigation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells. This process involves:
    • Activation of caspases.
    • Disruption of mitochondrial membrane potential.
    • Increased ROS production leading to oxidative stress .
  • DNA Interaction : Some studies suggest that related benzofuran derivatives can inhibit DNA synthesis and induce DNA damage, leading to cell death . This may also apply to this compound.

Case Studies and Research Findings

Several research articles have documented the biological activity of similar compounds:

StudyFindings
Benzofuroxan Derivatives Showed high cytotoxicity against MCF-7 and HeLa cells with IC50 values comparable to reference drugs like Doxorubicin .
Sulfonamide Compounds Reported diverse pharmacological effects including antibacterial and antitumor activities .
Benzofuran Synthesis Studies Highlighted the potential for modifying the benzofuran structure to enhance biological activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile is crucial for evaluating the therapeutic potential of this compound. While specific data on this compound is limited, related compounds often exhibit:

  • Moderate oral bioavailability.
  • Metabolic pathways involving liver enzymes.
  • Potential for dose-dependent toxicity in non-target tissues.

Comparison with Similar Compounds

Ethyl 5-(N-((4-Methoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate ()

  • Substituents :
    • Ethyl ester (vs. methyl in the target compound).
    • 4-Methoxyphenyl sulfonyl group (electron-donating methoxy vs. 4-fluoro-2-methylphenyl).
    • Butyramido chain (4-carbon vs. acetamido’s 2-carbon).
  • The longer butyramido chain enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Molecular Formula : C23H24N2O7S.
  • Key Differences : Higher molar mass (~472 g/mol) and altered pharmacokinetics due to ester chain length and sulfonyl substituent.

Ethyl 5-(N-((4-Fluorophenyl)sulfonyl)acetamido)-2-methylbenzofuran-3-carboxylate ()

  • Substituents :
    • Ethyl ester and 4-fluorophenyl sulfonyl group (lacks the 2-methyl group on the phenyl ring).
  • Similar electronic effects due to fluorine but lower steric shielding.
  • Molecular Formula: C20H18FNO6S.
  • Physical Properties : Density = 1.386 g/cm³, boiling point = 543.5°C (predicted).
  • Key Differences : Lower molar mass (419.42 g/mol) and slightly higher polarity due to the absence of the 2-methyl group.

Methyl 2-Bromo-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate ()

  • Substituents :
    • Bromo, chloro, cyclopropyl, and methylcarbamoyl groups.
  • Impact :
    • Halogens increase molecular weight and may enhance electrophilic reactivity.
    • The benzoate core (vs. benzofuran in the target) alters π-π stacking interactions.
  • Key Differences : Higher complexity and molecular weight (~650–700 g/mol), suggesting specialized applications in targeted therapies.

5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide ()

  • Substituents :
    • Ethoxy group at position 5, phenyl at position 2, and carboxamide at position 3.
  • Impact :
    • Carboxamide enhances hydrogen-bonding capacity vs. ester groups.
    • Ethoxy and phenyl groups increase hydrophobicity.
  • Molecular Formula : C26H24N2O4.

Research Findings and Implications

Physicochemical Properties

  • Target Compound : Predicted density ~1.38 g/cm³ and boiling point ~530°C (based on analogs). The methyl ester may confer faster metabolic hydrolysis than ethyl analogs.
  • Electron Effects : The 4-fluoro-2-methylphenyl group balances electron withdrawal (fluoro) and steric bulk (methyl), optimizing sulfonamide stability and target binding.

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